Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Overview
Description
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- is a coordination compound with the chemical formula C20H18CuO4. It is also known as copper(II) benzoylacetonate. This compound is characterized by its copper ion coordinated to two 1-phenyl-1,3-butanedione ligands through oxygen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- typically involves the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts such as copper sulfate or copper acetate. The reaction is carried out in a methanol solution with a molar ratio of 2:1 (ligand to copper salt). The resulting product can be isolated and purified through crystallization. The reaction conditions are generally mild, and the product forms as mononuclear complexes with either a square planar or distorted square-based pyramidal geometry .
Chemical Reactions Analysis
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The ligands can be replaced by other coordinating molecules under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology and Medicine: The compound has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research.
Mechanism of Action
The mechanism by which copper, bis(1-phenyl-1,3-butanedionato-O,O’)- exerts its effects involves the coordination of the copper ion to the oxygen atoms of the ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. In biological systems, the compound can interact with proteins such as tubulin, inhibiting their polymerization and affecting cellular processes .
Comparison with Similar Compounds
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- can be compared to other similar compounds such as:
Vanadyl, bis(1-phenyl-1,3-butanedionato-O,O’)-: This compound has similar coordination properties but involves vanadium instead of copper.
Nickel, bis(1-phenyl-1,3-butanedionato-O,O’)-: Similar to the copper complex but with nickel as the central metal ion.
The uniqueness of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- lies in its specific coordination geometry and the electronic properties imparted by the copper ion, which make it particularly useful in certain catalytic and optical applications.
Properties
IUPAC Name |
copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJCJBKVVFLHI-CVMHYBSASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014784 | |
Record name | Copper(II) benzoylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue-green solid; [Gelest MSDS] | |
Record name | Copper(II) benzoylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13111 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14128-84-8 | |
Record name | Copper(II) benzoylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(II) benzoylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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